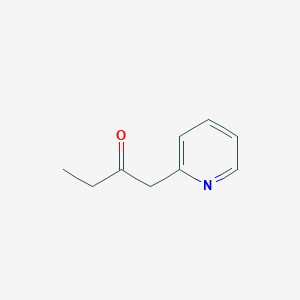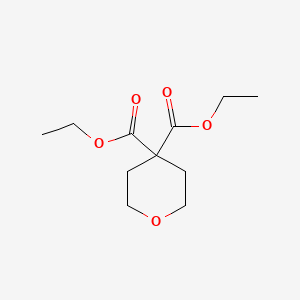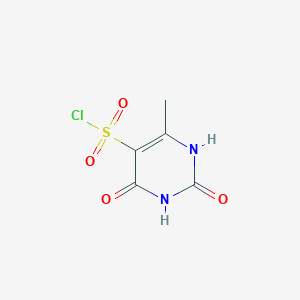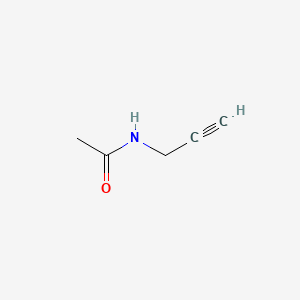![molecular formula C12H17ClN2O B1361648 2-[4-(4-Chlorophényl)pipérazin-1-yl]éthanol CAS No. 55179-20-9](/img/structure/B1361648.png)
2-[4-(4-Chlorophényl)pipérazin-1-yl]éthanol
Vue d'ensemble
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is known for its significant role as an intermediate in the synthesis of various pharmaceuticals, particularly antihistamines like cetirizine. The compound’s structure features a piperazine ring substituted with a 4-chlorophenyl group and an ethanol moiety, which contributes to its unique chemical properties and biological activities.
Applications De Recherche Scientifique
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Serves as a precursor in the production of antihistamines like cetirizine, which are used to treat allergic reactions.
Mécanisme D'action
- The primary target of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is the histamine H1 receptor . This receptor plays a crucial role in allergic responses and inflammation.
Target of Action
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with histamine H1 receptors, where it acts as an antagonist. This interaction is crucial in the management of allergic reactions, as it inhibits the action of histamine, thereby reducing symptoms such as itching and swelling. Additionally, 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs. These interactions can influence the pharmacokinetics and pharmacodynamics of co-administered drugs, highlighting the importance of understanding its biochemical properties .
Cellular Effects
The effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol on cellular processes are diverse and significant. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol can modulate the release of inflammatory cytokines, thereby affecting the immune response. In neuronal cells, it has been shown to impact neurotransmitter release and receptor activity, which can influence neural signaling and potentially have therapeutic implications for neurological disorders .
Molecular Mechanism
At the molecular level, 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol exerts its effects through several mechanisms. It binds to histamine H1 receptors, blocking the binding of histamine and preventing the downstream signaling that leads to allergic symptoms. Additionally, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other drugs. These binding interactions and enzyme inhibitions are critical for its pharmacological effects and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol has been observed to cause changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and potential long-term impacts in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol vary with different dosages in animal models. At low doses, it has been shown to effectively reduce allergic symptoms without significant adverse effects. At higher doses, toxic effects such as liver damage and neurotoxicity have been observed. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different pharmacological activities and can influence the overall effect of the compound. Understanding the metabolic pathways of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is crucial for predicting its behavior in the body and potential drug interactions .
Transport and Distribution
Within cells and tissues, 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can influence the localization and concentration of the compound, affecting its overall activity and efficacy .
Subcellular Localization
The subcellular localization of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is an important factor in its activity and function. This compound has been observed to localize in the cytoplasm and, to a lesser extent, in the nucleus. Its localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the introduction of an ethanol group. One common method includes:
Reaction of 4-chlorobenzyl chloride with piperazine: This step forms 1-(4-chlorobenzyl)piperazine.
Addition of ethanol: The intermediate is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group, yielding 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 4-(4-Chlorophenyl)piperazine-1-carboxylic acid.
Reduction: 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethane.
Substitution: 2-[4-(4-Aminophenyl)piperazin-1-yl]ethanol.
Comparaison Avec Des Composés Similaires
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol can be compared with other piperazine derivatives such as:
Cetirizine: A direct derivative used as an antihistamine.
Hydroxyzine: Another antihistamine with a similar piperazine core but different substituents.
Fluoxetine: An antidepressant with a piperazine ring but different functional groups.
The uniqueness of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis .
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWLVEBJWXLAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293050 | |
| Record name | 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55179-20-9 | |
| Record name | NSC86986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















